[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside
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Overview
Description
[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the oxazole ring and the acetylated hexopyranoside moiety makes it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.
Glycosylation: The final step involves the glycosylation of the oxazole derivative with a tetra-O-acetylated hexopyranoside. This reaction is typically catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the acetyl groups, resulting in the formation of reduced or deacetylated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or deacetylated sugars.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological applications include its use as a probe for studying enzyme mechanisms and as a potential therapeutic agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside involves its interaction with specific molecular targets. The oxazole ring and methoxyphenyl group can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, nucleic acids, or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside
- [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside
- [3-(4-nitrophenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside
Uniqueness
The uniqueness of [3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside lies in the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C25H29NO12 |
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Molecular Weight |
535.5 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H29NO12/c1-13(27)32-12-21-22(34-14(2)28)23(35-15(3)29)24(36-16(4)30)25(37-21)33-11-19-10-20(26-38-19)17-6-8-18(31-5)9-7-17/h6-10,21-25H,11-12H2,1-5H3 |
InChI Key |
RSFOBATZWJSMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC(=NO2)C3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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